

Technical Guide to 2-Amino-5-bromobenzenethiol: Structure and Analysis

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Compound of Interest

Compound Name: *2-Amino-5-bromobenzenethiol*

Cat. No.: *B1270659*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, and analytical methodologies for **2-Amino-5-bromobenzenethiol**. It is intended to serve as a core reference for professionals engaged in research, quality control, and synthetic applications involving this compound.

Chemical Identity and Physical Properties

2-Amino-5-bromobenzenethiol, also known as 2-amino-5-bromothiophenol, is a substituted aromatic thiol containing both an amino and a thiol functional group.^[1] These groups make it a versatile intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and materials for science applications.^[1]

The fundamental properties of this compound are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-amino-5-bromobenzenethiol	[1] [2]
Synonyms	2-Amino-5-bromothiophenol, 5-Bromo-2-aminobenzenethiol	[3]
CAS Number	23451-95-8	[1] [2]
Molecular Formula	C ₆ H ₆ BrNS	[1] [2]
Molecular Weight	204.09 g/mol	[1] [2]
Appearance	Yellow solid	[1]
Melting Point	113-115 °C	[3]
SMILES	C1=CC(=C(C=C1Br)S)N	[2]
InChI Key	LDGHLZFFKMEAOE-UHFFFAOYSA-N	[1] [2]

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **2-Amino-5-bromobenzenethiol**. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy and known substituent effects on benzene rings.

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.25	d	~ 2.0	H-6 (proton ortho to -SH)
~ 7.10	dd	~ 8.5, 2.0	H-4 (proton between -Br and -NH ₂)
~ 6.70	d	~ 8.5	H-3 (proton ortho to -NH ₂)
~ 4.0 (broad s)	s	N/A	-NH ₂ (2H)

| ~ 3.5 (broad s) | s | N/A | -SH (1H) |

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 145.0	C-2 (C-NH ₂)
~ 135.0	C-4
~ 130.0	C-6
~ 120.0	C-3
~ 115.0	C-5 (C-Br)

| ~ 110.0 | C-1 (C-SH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The expected vibrational frequencies are summarized below.

Table 2.3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric & symmetric)
2600 - 2550	Weak	S-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	Aromatic C=C stretch
1500 - 1450	Strong	Aromatic C=C stretch
~ 820	Strong	C-H out-of-plane bend (1,2,4-trisubstituted)

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. Electron Impact (EI) is a common ionization method for this type of analysis.

Table 2.4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Notes
203/205	[M] ⁺	Molecular ion peak. The characteristic ~1:1 ratio of the M and M+2 peaks is due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
170/172	[M-SH] ⁺	Loss of the sulphydryl radical.
124	[M-Br] ⁺	Loss of the bromine radical.

| 91 | [C₆H₅N]⁺ | Fragmentation of the aromatic ring. |

Experimental Protocols

The following are representative protocols for the analysis of **2-Amino-5-bromobenzenethiol**. Instrument parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay (d1): 5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the TMS peak at 0 ppm.

FTIR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Background Collection: Collect a background spectrum of the empty sample compartment.
- Instrumentation: Analyze the sample using an FTIR spectrometer.
- Acquisition:
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

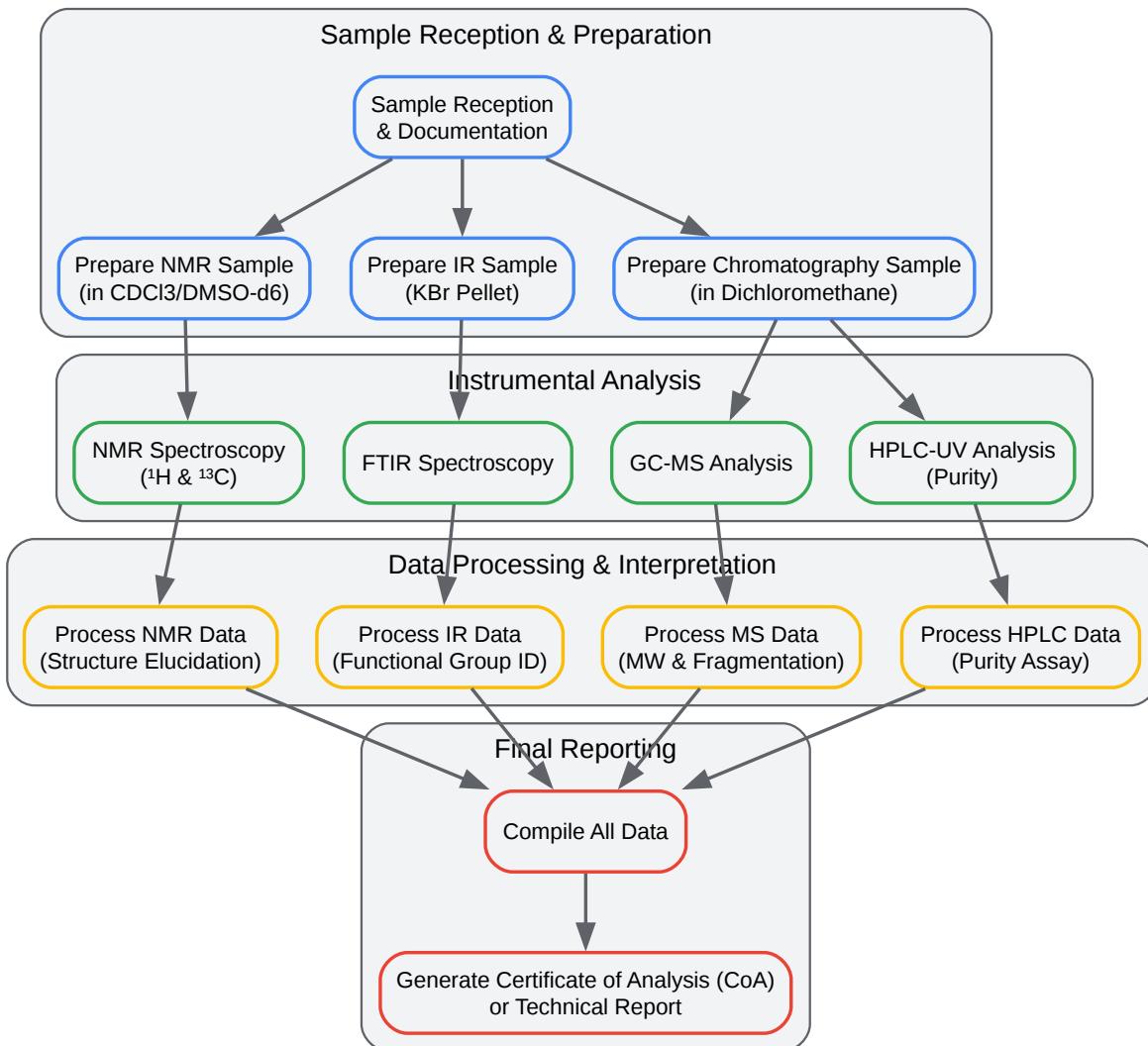
GC-MS Protocol

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ion source.
- GC Conditions:
 - Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

- MS Conditions:
 - Ion Source: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 450.
 - Solvent Delay: 3-4 minutes to prevent filament damage.
- Data Analysis: Identify the compound peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and key fragments.

Visualized Workflow

The following diagram illustrates a standard workflow for the complete analytical characterization of a chemical substance like **2-Amino-5-bromobenzenethiol**.



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Analytical workflow for chemical characterization.

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References

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